

# Avycaz® (Ceftazidime-Avibactam): A Comparative Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avycaz

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The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health. These multidrug-resistant organisms are associated with high mortality rates and limited treatment options.<sup>[1]</sup> **Avycaz**, a combination of the third-generation cephalosporin ceftazidime and the novel  $\beta$ -lactamase inhibitor avibactam, has emerged as a critical therapeutic agent in the fight against CRE infections. This guide provides a comprehensive comparison of **Avycaz**'s efficacy against CRE with that of other antimicrobial agents, supported by experimental data and detailed methodologies.

## Clinical Efficacy of Avycaz vs. Comparator Agents

Clinical studies have consistently demonstrated the potent activity of **Avycaz** against CRE, particularly in cases of bacteremia and other serious infections. A meta-analysis of eleven studies involving 1,205 patients revealed that **Avycaz** treatment was associated with a significantly lower 30-day mortality rate compared to other treatment regimens, including those containing colistin.<sup>[2]</sup>

A retrospective study of patients with carbapenem-resistant *Klebsiella pneumoniae* bacteremia found that treatment with ceftazidime-avibactam was associated with higher rates of clinical success and survival compared to other regimens.<sup>[3]</sup> Specifically, patients treated with **Avycaz** had a 30-day survival rate of 91% compared to 66% for those receiving other treatments.

Outcome	Avycaz	Other Regimens	p-value
30-Day Clinical Success	63%	32%	0.006
30-Day Survival	91%	66%	0.01
Data from a retrospective study on patients with carbapenem-resistant <i>Klebsiella pneumoniae</i> bacteremia. <sup>[3]</sup>			

Another retrospective, multicenter study comparing **Avycaz** with colistin for CRE bacteremia showed a lower risk of 14-day mortality in the **Avycaz** group.<sup>[4]</sup> The clinical success rate was also significantly higher with **Avycaz** (46.8%) compared to colistin (20.4%).<sup>[4]</sup>

Outcome	Avycaz (n=32)	Colistin (n=29)	p-value
14-Day Mortality (Adjusted HR)	0.32	-	0.049
Clinical Success Rate	46.8%	20.4%	0.047
Data from a retrospective, multi-center study on patients with CRE bacteremia. <sup>[4]</sup>			

## In-Vitro Activity of Avycaz Against CRE

**Avycaz** has demonstrated broad in-vitro activity against a wide range of CRE isolates, including those producing various carbapenemases. Avibactam restores the activity of ceftazidime against bacteria that produce Ambler class A (e.g., KPC), class C (e.g., AmpC), and

some class D (e.g., OXA-48)  $\beta$ -lactamases.[2] However, **Avycaz** is not active against metallo- $\beta$ -lactamase (MBL) producers.[5]

A study evaluating the in-vitro activity of **Avycaz** against 858 CRE isolates from Southeast Asia found that 68.9% were susceptible.[6] **Avycaz** was highly active against KPC (99.3% susceptible) and OXA-48-like producers.[6]

Organism	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	% Susceptible
E. coli	$\leq 1$	>128	70.6%
K. pneumoniae	$\leq 1$	>128	67.4%
E. cloacae complex	$\leq 1$	64	70.5%
In-vitro susceptibility of CRE isolates to Avycaz.[6]			

Another in-vitro study demonstrated that for most Enterobacteriaceae strains, a concentration of 4 mg/L of avibactam was sufficient to decrease all ceftazidime MICs to  $\leq 4$  mg/L.[7]

## Experimental Protocols

### Clinical Study Methodology (Retrospective Cohort Study)

A common methodology for evaluating the clinical efficacy of **Avycaz** involves a retrospective cohort study design.[3][4][8]

- Patient Selection: Patients with documented CRE infections who received at least 48-72 hours of either **Avycaz** or a comparator agent (e.g., colistin) are identified from hospital databases.[3][9]
- Data Collection: Detailed patient data is retrospectively collected from medical records. This includes demographics, underlying comorbidities, severity of illness scores (e.g., APACHE II, Charlson Comorbidity Index), source of infection, causative organism and its susceptibility profile, and treatment details (dose, duration, concomitant antibiotics).[10]

- Outcome Assessment: The primary outcome is typically 14-day or 30-day all-cause mortality. [2][4] Secondary outcomes may include clinical success (resolution of signs and symptoms of infection), microbiological cure (eradication of the pathogen), and adverse events such as nephrotoxicity.[3][8]
- Statistical Analysis: Statistical methods such as multivariable regression are used to compare outcomes between treatment groups while adjusting for potential confounding factors.[4]

## In-Vitro Susceptibility Testing Methodology

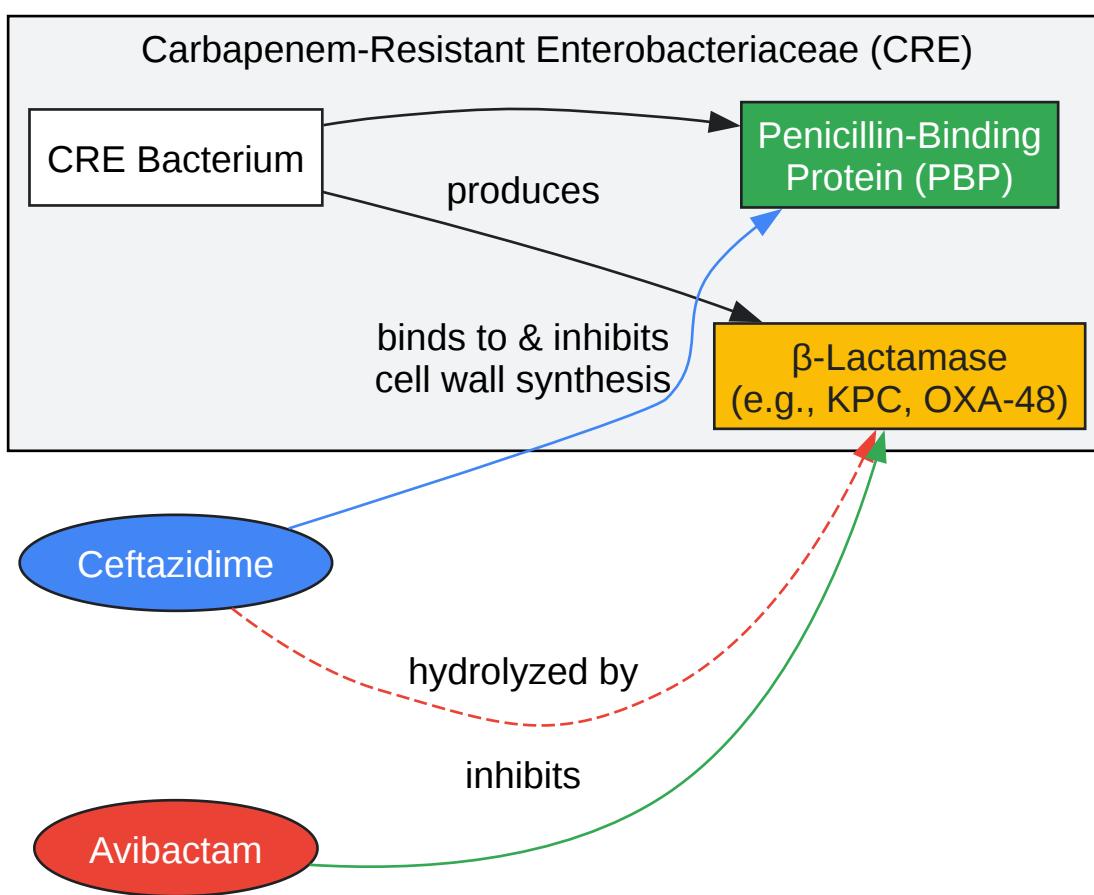
The in-vitro activity of **Avycaz** against CRE isolates is determined using standardized antimicrobial susceptibility testing methods.

- Isolate Collection: Clinical isolates of CRE are collected from various patient samples.
- Species Identification and Carbapenemase Detection: Isolates are identified to the species level using standard laboratory techniques. The presence of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) is determined by polymerase chain reaction (PCR).[11] The modified carbapenem inactivation method (mCIM) can also be used for phenotypic detection of carbapenemase production.[12]
- Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) of **Avycaz** and comparator agents are determined using one of the following methods:
  - Broth Microdilution (BMD): This is the reference method. Serial two-fold dilutions of the antimicrobial agents are prepared in microtiter plates, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[3]
  - Disk Diffusion: A paper disk impregnated with a specific amount of the antibiotic is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[12]
  - Gradient Diffusion (E-test): A plastic strip with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate. The MIC is read where the elliptical

zone of inhibition intersects the strip.[12]

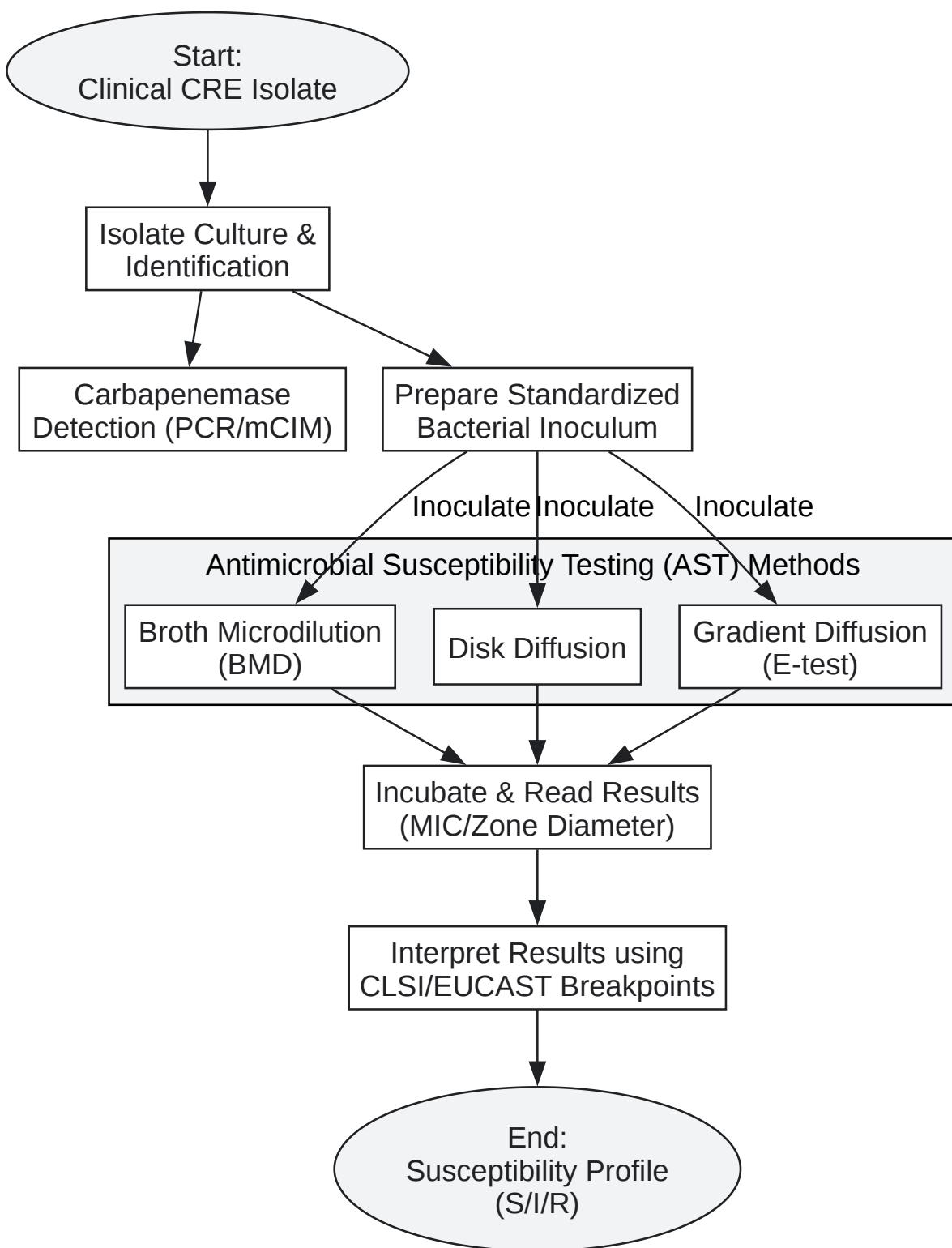
- Interpretation: The MIC values are interpreted according to the clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

## Visualizing the Mechanism and Workflow Mechanism of Action of Avycaz



Caption: Mechanism of **Avycaz** against CRE.

## Experimental Workflow for In-Vitro Susceptibility Testing

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